molecular formula C11H11NO2S B1584130 Ethyl 2-(benzo[d]thiazol-2-yl)acetate CAS No. 29182-42-1

Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Cat. No. B1584130
CAS RN: 29182-42-1
M. Wt: 221.28 g/mol
InChI Key: VYMJUZXFYAREJY-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazol-2-yl)acetate (ETBA) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is an aromatic ester with a molecular weight of 190.2 g/mol and a melting point of 85-87 °C. ETBA has been studied in laboratory settings for its potential as a reagent in organic synthesis and for its biochemical and physiological effects on living organisms.

Scientific research applications

Synthesis and Characterization

  • Synthesis and Molecular Structure: A study detailed the synthesis, molecular structure, and spectral characterization (NMR, FT-IR, FT-Raman) of Ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate. The compound exhibited thermal stability above 249.8°C, and its electronic properties were analyzed through density functional theory (DFT) calculations, showing good correlation between experimental and theoretical data (El Foujji et al., 2020).

  • Efficient Synthesis Approach: Another research demonstrated a novel and efficient method for synthesizing Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, exploring the potential of these compounds in chemical synthesis and highlighting their structural confirmation through various spectroscopic techniques (Nassiri & Milani, 2020).

Applications in Material Science and Biology

  • Antimicrobial Agents: Research on the synthesis and biological evaluation of new benzothiazoles, including derivatives of Ethyl 2-(benzo[d]thiazol-2-yl)acetate, has explored their potential as antimicrobial agents, although certain derivatives showed no activity against tested bacteria (Al-Talib et al., 2016).

  • Fluorimetric Sensor for Metal Ions: A chemosensor based on Ethyl 2-(benzo[d]thiazol-2-yl)acetate was developed for the selective detection of Cu2+ and Hg2+ ions in semi-aqueous media. The study highlighted its potential for environmental monitoring and biological applications, supported by molecular docking studies (Wagh et al., 2015).

  • Antitumor Activities: Compounds synthesized from Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate showed promising antitumor activities against several cancer cell lines, indicating the potential of such derivatives in cancer research (Mohareb & Gamaan, 2018).

properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJUZXFYAREJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326902
Record name Ethyl (1,3-benzothiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzo[d]thiazol-2-yl)acetate

CAS RN

29182-42-1
Record name Ethyl (1,3-benzothiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOTHIAZOL-2-YL-ACETIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-(benzothiazol-2-yl)acetate was prepared by the method of Abbotto, Bradamante et. al. ( J. Org. Chem. 2002, 16, 5753). A neat mixture of 2-aminothiophenol (6.94 g, 50 mmol) and ethyl cyanoacetate (5.65 g, 50 mmol) was heated at 120° C. for 3 hours at which time TLC analysis indicated that the reaction was complete as judged by the disappearance of starting material. The dark orange mixture was diluted with ethyl acetate/hexanes and purified by flash chromatography using 10-20% ethyl acetate/hexanes (Rf0.35, 10% ethyl acetate/hexanes) as an eluant. After concentration by rotary evaporator, ethyl 2-(benzothiazol-2-yl)acetate could be obtained as a yellow oil in 72% yield (7.97 g). LCMS: 222.3 (M+H)+.
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
HM Mohamed - World, 2014 - researchgate.net
The titled compounds were prepared by interaction of ethyl 2-(benzo [d] thazol-2-yl) acetate (3) with different arylidinemalononitrile derivatives (4a-c) in EtOH/TEA solution at room …
Number of citations: 3 www.researchgate.net
P Yan, S Pan, J Hu, L Lu, X Zeng… - Advanced Synthesis & …, 2019 - Wiley Online Library
A Pd(PPh 3 ) 4 /acid catalyzed highly efficient and mono‐ or di‐selective allylic substitution reaction of benzothiazolylacetate and allylic alcohols has been developed. The mono‐ and di…
Number of citations: 13 onlinelibrary.wiley.com
RP Bhusal, PY Cho, SA Kim, H Park, HS Kim - Bulletin of the Korean …, 2011 - Citeseer
Fluorescent bioconjugates have paramount importance in biomedical research and clinical diagnosis 1 with proper selectivity and sensitivity. 2, 3 Many organic dyes have been used …
Number of citations: 14 citeseerx.ist.psu.edu
R Singh, DG Chen, CH Wang, CC Wu… - Journal of Materials …, 2022 - pubs.rsc.org
Development of photosensitizers (PSs) featuring type-I reactive oxygen species (ROS) with aggregation-induced emission (AIE) properties is a judicious approach to overcome the …
Number of citations: 5 pubs.rsc.org
O Demeter, EA Fodor, M Kállay, G Mező… - … A European Journal, 2016 - Wiley Online Library
Herein, we give the very first example for the development of a fluorogenic molecular probe that combines the two‐point binding specificity of biarsenical‐based dyes with the …
KA El-Sharkawy, RM Mohareb… - Acta Chimica …, 2023 - search.ebscohost.com
The benzo [d] thiazole derivatives 4a–c were synthesized and used for the synthesis of thiophene derivatives 6a–f. They form the arylhydrazone derivatives 8a–i which were capable to …
Number of citations: 0 search.ebscohost.com
P Wang, YL Xia, LW Zou, XK Qian… - … A European Journal, 2017 - Wiley Online Library
A practical two‐photon fluorescent probe was developed for highly sensitive and selective sensing of the activities of catechol‐O‐methyltransferase (COMT) in complex biological …
Y Xia, C Chen, Y Liu, G Ge, T Dou, P Wang - Molecules, 2018 - mdpi.com
In this study, daphnetin 1 was chosen as the lead compound, and C-3 or C-4-substituted daphnetins were designed and synthesized to explore the potential relationship between the …
Number of citations: 19 www.mdpi.com
R Singh, DG Chen, CH Wang, YC Lan… - The Journal of …, 2021 - ACS Publications
A judicious strategy was utilized to envision the substantial regio-positional effects of substituents on the photophysical properties of the 2H-chromen-2-one-3-benzothiazole scaffold-…
Number of citations: 3 pubs.acs.org
T Felicetti, MS Burali, CP Gwee, KWK Chan… - European Journal of …, 2021 - Elsevier
The mosquito-borne viruses belonging to the genus Flavivirus such as Dengue virus (DENV) and Zika virus (ZIKV) cause human infections ranging from mild flu-like symptoms to …
Number of citations: 5 www.sciencedirect.com

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